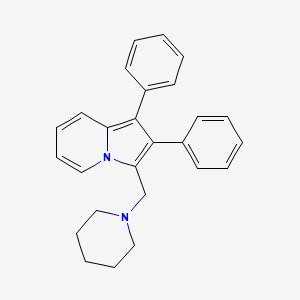

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indolizine is a nitrogen-containing heterocycle . It’s one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Chemical Reactions Analysis

Indolizine derivatives can be synthesized using radical species or radical intermediates . This approach is receiving increasing attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine and its derivatives have been synthesized using various methods. For example, derivatives of the indolizine ring system have been prepared from 1-substituted 4,6-diphenyl-2-phenacylidene-1,2-dihydropyridines either by metallation with LDA or acylation and further basic treatment. This method has been a significant approach in the synthesis of indolizine derivatives (Molina, Fresneda, & Lajara, 1985). Additionally, the reaction of indolizines with elemental sulfur leads to the formation of various disulfides, offering new pathways for compound synthesis (Prostakov et al., 1984).

Medicinal Potential

Indolizine derivatives have been investigated for their potential in medicinal applications. Some p-substituted 1,2-diphenylindolizines were prepared and investigated for possible anti-inflammatory activity (Kállay & Doerge, 1972). In another study, hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds were synthesized and evaluated for cytotoxicity, revealing potential biological activity (Tao et al., 2019).

Structural and Conformational Analyses

Considerable research has focused on the structural and conformational properties of indolizine derivatives. For instance, the preparation of bis(indolizin-1-yl) disulfides and their conformations were investigated, providing insights into the intramolecular interactions and stable structures of these compounds (Kakehi et al., 2007).

Synthesis of Indolizine Hybrids

Research has also explored the synthesis of indolizine hybrids. The reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with dimethyl acetylenedicarboxylate, for instance, led to the formation of a new quinoline/indolizine hybrid, expanding the scope of indolizine chemistry (Belguedj et al., 2015).

Zukünftige Richtungen

Indolizine and its derivatives have a variety of potential biological activities . With the remarkable number of approved indole-containing drugs, it can be concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

Eigenschaften

IUPAC Name |

1,2-diphenyl-3-(piperidin-1-ylmethyl)indolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2/c1-4-12-21(13-5-1)25-23-16-8-11-19-28(23)24(20-27-17-9-3-10-18-27)26(25)22-14-6-2-7-15-22/h1-2,4-8,11-16,19H,3,9-10,17-18,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJDACGXIVQWMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)

![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)

![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)

![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)